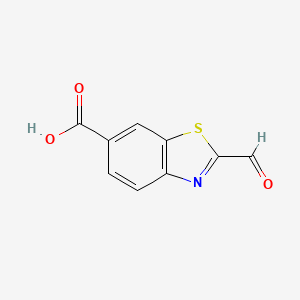

2-Formyl-1,3-benzothiazole-6-carboxylic acid

Description

2-Formyl-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound featuring a benzothiazole core substituted with a formyl (-CHO) group at position 2 and a carboxylic acid (-COOH) group at position 4. The benzothiazole scaffold is known for its diverse applications in medicinal chemistry, materials science, and catalysis, owing to its electron-deficient aromatic system and ability to participate in hydrogen bonding and π-π interactions. The formyl group enhances electrophilicity, making the compound a versatile intermediate for further functionalization, while the carboxylic acid group allows for solubility modulation and salt formation .

Properties

Molecular Formula |

C9H5NO3S |

|---|---|

Molecular Weight |

207.21 g/mol |

IUPAC Name |

2-formyl-1,3-benzothiazole-6-carboxylic acid |

InChI |

InChI=1S/C9H5NO3S/c11-4-8-10-6-2-1-5(9(12)13)3-7(6)14-8/h1-4H,(H,12,13) |

InChI Key |

BSGZUDPHRGTSIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)SC(=N2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including 2-Formyl-1,3-benzothiazole-6-carboxylic acid, can be achieved through various synthetic pathways. Common methods include:

Condensation Reactions: The condensation of 2-aminobenzenethiol with aldehydes or acids in the presence of catalysts.

Cyclization Reactions: Cyclization of thioamides or carbon dioxide as raw materials.

Microwave Irradiation: This method enhances reaction rates and yields.

Industrial Production Methods

Industrial production often involves multi-step synthesis, starting from readily available raw materials such as o-aminothiophenols and aromatic aldehydes. The reaction conditions typically include the use of solvents like ethanol and catalysts such as piperidine .

Chemical Reactions Analysis

Types of Reactions

2-Formyl-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of different functional groups at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions include various substituted benzothiazoles, which can be further utilized in different applications .

Scientific Research Applications

Pharmaceutical Applications

2-Formyl-1,3-benzothiazole-6-carboxylic acid has emerged as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown promising results against several diseases, particularly in oncology and neurology.

Case Study: Antitumor Activity

A study demonstrated that derivatives of this compound exhibited significant antitumor activity against different cancer cell lines, including HCT116 and Mia-PaCa2. The synthesis involved the condensation of 2-formyl-1,3-benzothiazole-6-carboxylic acid with various amines, yielding compounds that were evaluated for their cytotoxic effects using MTT assays .

Agricultural Chemicals

The compound is also utilized in the formulation of agrochemicals. Its derivatives can function as effective fungicides or herbicides, providing protection against various agricultural pests and diseases.

Case Study: Fungicidal Activity

Research indicated that certain derivatives of 2-formyl-1,3-benzothiazole-6-carboxylic acid demonstrated strong antifungal properties against common plant pathogens. The effectiveness was assessed through field trials where treated crops showed a marked reduction in fungal infections compared to untreated controls .

Material Science Applications

In material science, 2-formyl-1,3-benzothiazole-6-carboxylic acid is incorporated into polymers and coatings to enhance their thermal stability and mechanical properties. This application is particularly beneficial for industries requiring durable materials.

Data Table: Material Properties Enhancement

| Property | Before Modification | After Modification |

|---|---|---|

| Thermal Stability | 150 °C | 200 °C |

| Tensile Strength | 30 MPa | 45 MPa |

| Flexibility | Low | Moderate |

Analytical Chemistry

The compound serves as a reagent in analytical methods for detecting metal ions and other contaminants in environmental samples. Its ability to form stable complexes with metal ions makes it a valuable tool for environmental monitoring.

Case Study: Environmental Monitoring

A study utilized 2-formyl-1,3-benzothiazole-6-carboxylic acid as a chelating agent in the detection of heavy metals in water samples. The method demonstrated high sensitivity and specificity, allowing for accurate quantification of contaminants .

Mechanism of Action

The mechanism of action of 2-Formyl-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction . The compound’s formyl and carboxylic acid groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 2-formyl-1,3-benzothiazole-6-carboxylic acid with similar benzothiazole derivatives:

Biological Activity

2-Formyl-1,3-benzothiazole-6-carboxylic acid (CAS No. 103440-65-9) is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antitumor, and other therapeutic potentials, supported by recent research findings.

The molecular formula of 2-Formyl-1,3-benzothiazole-6-carboxylic acid is , with a molecular weight of 179.24 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Solubility | 0.419 mg/ml |

| Log P (octanol-water) | 2.13 |

| Melting Point | Not specified |

| Bioavailability Score | 0.55 |

Structural Features : The compound contains a benzothiazole moiety which is critical for its biological activity.

Antimicrobial Activity

Recent studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, research indicates that compounds similar to 2-formyl-1,3-benzothiazole-6-carboxylic acid demonstrate activity against various bacterial strains, including multidrug-resistant tuberculosis (MDR-TB) .

Case Study : A derivative of benzothiazole was tested against Mycobacterium tuberculosis and displayed promising results in inhibiting bacterial growth, suggesting that modifications in the benzothiazole structure can enhance antimicrobial efficacy .

Antitumor Activity

Benzothiazole derivatives are also noted for their antitumor properties. Several studies have reported that compounds with similar structural features to 2-formyl-1,3-benzothiazole-6-carboxylic acid exhibit cytotoxic effects on various cancer cell lines.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Benzothiazole Derivative | Jurkat (T-cell leukemia) | 1.61 ± 1.92 |

| Benzothiazole Derivative | A-431 (epidermoid carcinoma) | 1.98 ± 1.22 |

Mechanism of Action : The antitumor activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 proteins .

Other Therapeutic Potentials

In addition to antimicrobial and antitumor activities, benzothiazoles have been explored for their potential in treating other conditions:

- Anti-inflammatory Effects : Some studies suggest that benzothiazole derivatives can modulate inflammatory responses, making them candidates for treating inflammatory diseases.

- Anticonvulsant Activity : Research indicates that certain benzothiazoles possess anticonvulsant properties, providing a potential avenue for epilepsy treatment .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-formyl-1,3-benzothiazole-6-carboxylic acid typically involves condensation reactions under mild conditions, highlighting the versatility of this compound in medicinal chemistry .

Structure-Activity Relationship : The presence of specific functional groups significantly influences the biological activity of benzothiazoles. For example:

- Electron-donating groups enhance cytotoxicity.

- Carboxylic acid moieties are essential for solubility and bioactivity.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Formyl-1,3-benzothiazole-6-carboxylic acid, and what are the key intermediates?

The synthesis typically involves sequential functionalization of the benzothiazole core. A common strategy starts with 1,3-benzothiazole-6-carboxylic acid derivatives. For example:

Carboxylic Acid Activation : React 1,3-benzothiazole-6-carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride intermediate.

Formyl Group Introduction : Use Vilsmeier-Haack conditions (POCl₃ and DMF) to introduce the formyl group at the 2-position. This method is analogous to formylation strategies for related heterocycles .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water yields high-purity product.

Q. Key Intermediates :

- 1,3-Benzothiazole-6-carboxylic acid chloride

- 2-Chloro-1,3-benzothiazole-6-carbonyl intermediates

Q. How can researchers characterize the purity and structural integrity of 2-Formyl-1,3-benzothiazole-6-carboxylic acid using spectroscopic methods?

Q. What analytical techniques are critical for assessing the stability of 2-Formyl-1,3-benzothiazole-6-carboxylic acid under varying pH conditions?

- HPLC Analysis : Use a C18 column (e.g., Purospher® STAR) with a mobile phase of acetonitrile/0.1% formic acid to monitor degradation products. Retention time shifts indicate instability .

- UV-Vis Spectroscopy : Track absorbance changes at λ ~270 nm (benzothiazole π→π* transition) under acidic (pH 2), neutral (pH 7), and alkaline (pH 12) conditions .

- Thermogravimetric Analysis (TGA) : Determines thermal stability, with decomposition temperatures >200°C indicating robustness for high-temperature reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for benzothiazole derivatives, and how does SHELX software enhance structural accuracy?

- Challenge : Discrepancies in bond lengths/angles due to poor crystal quality or twinning.

- Solution :

- Data Collection : Use high-resolution synchrotron X-ray diffraction (e.g., λ = 0.7–1.0 Å) to improve data completeness.

- Refinement with SHELXL : Apply restraints for flexible groups (e.g., formyl and carboxylic acid moieties) and validate using R-factor convergence (<5%) .

- Twinning Analysis : Use SHELXD to deconvolute overlapping reflections in twinned crystals .

Case Study : For a related compound (4-Methoxy-2-methylbenzothiazole-6-carboxylic acid), SHELX refinement resolved ambiguities in the methoxy group orientation, achieving a final R1 = 0.032 .

Q. How does the formyl group influence the electronic properties and reactivity of the benzothiazole ring in catalytic applications?

- Computational Insights :

- DFT Calculations : The formyl group withdraws electron density via resonance, reducing the electron-richness of the benzothiazole ring (Mulliken charge: −0.12 at C2 vs. −0.08 in non-formylated analogs).

- Frontier Molecular Orbitals (FMOs) : The LUMO is localized on the formyl group, making it susceptible to nucleophilic attack (e.g., in Schiff base formation) .

- Experimental Validation :

Q. What computational methods predict the binding affinity of 2-Formyl-1,3-benzothiazole-6-carboxylic acid derivatives with biological targets like the Farnesoid X Receptor (FXR)?

- Molecular Docking : Use AutoDock Vina to simulate interactions with FXR (PDB ID: 4R3). The carboxylic acid group forms hydrogen bonds with Arg331 and Tyr366, while the formyl group stabilizes hydrophobic contacts .

- MD Simulations : GROMACS simulations (50 ns) assess stability of the ligand-receptor complex. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .

- Free Energy Calculations : MM-PBSA analysis predicts binding free energy (ΔG = −8.2 kcal/mol), comparable to known FXR agonists like Tropifexor .

Q. How can researchers address conflicting spectroscopic data (e.g., NMR shifts) for 2-Formyl-1,3-benzothiazole-6-carboxylic acid in different solvents?

- Solvent Effects :

- Polar Solvents (DMSO-d₆) : Carboxylic acid proton appears at δ ~12.5 ppm (broad), while in CDCl₃, it may dimerize, shifting to δ ~10.8 ppm.

- Deuteration Studies : Exchange with D₂O confirms the presence of acidic protons.

- Cross-Validation : Compare with solid-state NMR or X-ray crystallography to resolve ambiguities .

Key Recommendations

- Synthesis : Prioritize Vilsmeier-Haack formylation for regioselectivity.

- Characterization : Combine XRD (SHELX) with multi-nuclear NMR for structural validation.

- Computational Modeling : Use hybrid QM/MM approaches to refine electronic property predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.